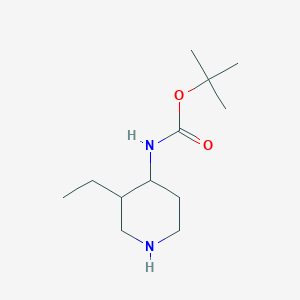

tert-butyl N-(3-ethylpiperidin-4-yl)carbamate

Description

tert-Butyl N-(3-ethylpiperidin-4-yl)carbamate is a carbamate-protected piperidine derivative widely employed as an intermediate in pharmaceutical synthesis. The compound features a tert-butoxycarbonyl (Boc) group, a common protecting group for amines, and a 3-ethyl-substituted piperidine core. This structural motif is critical for modulating solubility, stability, and reactivity in drug discovery pipelines.

Propriétés

IUPAC Name |

tert-butyl N-(3-ethylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-9-8-13-7-6-10(9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZZRCPXJDZCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-ethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-ethylpiperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl N-(3-ethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like .

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions

Major Products Formed:

Oxidation: Formation of corresponding derivatives.

Reduction: Formation of derivatives.

Substitution: Formation of substituted carbamates

Applications De Recherche Scientifique

Chemistry: tert-Butyl N-(3-ethylpiperidin-4-yl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis .

Biology and Medicine: In biological research, the compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates . It plays a role in the development of drugs targeting neurological disorders .

Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals . It is also employed in the manufacture of agrochemicals .

Mécanisme D'action

The mechanism of action of tert-butyl N-(3-ethylpiperidin-4-yl)carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine group, preventing unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, releasing the free amine .

Comparaison Avec Des Composés Similaires

Key Observations :

- Ethyl vs.

- Positional Isomerism : Ethyl substitution at the 3-position (target compound) vs. 4-position (CAS 1289386-04-4) may lead to divergent interactions with enzymatic targets, as seen in HIV protease inhibitor studies .

Electronic and Functional Group Modifications

Functional groups such as hydroxyl, fluorine, or methoxy substituents drastically alter reactivity and bioavailability:

Key Observations :

Key Observations :

- The discontinued status of the target compound may stem from low yields or challenging purification due to the ethyl group’s steric demands .

Activité Biologique

tert-butyl N-(3-ethylpiperidin-4-yl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and a piperidine ring, which contribute to its pharmacological properties. Understanding its biological activity is crucial for the development of therapeutic agents.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 226.32 g/mol

- Structural Characteristics :

- The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

- The ethyl substitution on the piperidine ring may influence receptor binding and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been identified as an enzyme inhibitor , affecting various biochemical pathways.

- Enzyme Inhibition : The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is critical in modulating metabolic pathways.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, focusing on its effects in vitro and in vivo.

In Vitro Studies

A recent study investigated the inhibitory effects of this compound on NLRP3 inflammasome activation. The results indicated that the compound effectively reduced pyroptosis in THP-1 derived macrophages, suggesting potential applications in inflammatory diseases.

| Compound | Concentration (µM) | Pyroptosis % Decrease |

|---|---|---|

| Control | - | 0 |

| This compound | 10 | 45 |

In Vivo Studies

In vivo efficacy was assessed in a model of colitis where the compound demonstrated protective effects at doses of 25 mg/kg and 50 mg/kg. The study highlighted its potential as a therapeutic agent for managing inflammatory bowel diseases.

Case Studies

- NLRP3 Inflammasome Inhibition : A study explored the role of this compound in inhibiting NLRP3-mediated pyroptosis. The compound reduced IL-1β release, indicating its potential in treating conditions associated with excessive inflammation.

- Neuroprotective Effects : Another investigation revealed that similar carbamates could protect astrocytes from amyloid-beta-induced toxicity, suggesting that this compound may have neuroprotective properties relevant to Alzheimer's disease.

Comparative Analysis

In comparison with structurally similar compounds, this compound exhibits unique biological properties due to its specific structural configuration.

| Compound | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 226.32 g/mol | Enzyme inhibitor, anti-inflammatory |

| tert-butyl N-(4-methylpiperidin-3-yl)carbamate | 226.32 g/mol | Moderate enzyme inhibition |

| tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate | 318.46 g/mol | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.